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Introduction

Jurubidine is a steroidal alkaloid belonging to the 3-aminospirostane class. It is the aglycone
of Jurubine, a glycoside found in plants of the Solanum genus.[1] These compounds are of
significant interest to researchers due to their potential pharmacological activities. This guide
provides a comprehensive overview of the spectroscopic data available for Jurubidine and its
related compound, Jurubine, to aid in its identification, characterization, and further
development.

Chemical Structure

Jurubidine is a complex steroidal molecule with the chemical formula C27H4sNO2 and an exact
mass of 415.3450.[1] Its structure is characterized by a spirostane skeleton with an amino
group at the C-3 position.

Spectroscopic Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for Jurubidine and its glycoside, Jurubine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The *H and 3C NMR data presented below were obtained for Jurubine, the glycoside of
Jurubidine. The assignments for the aglycone portion (Jurubidine) are provided.

Table 1: *H NMR Spectroscopic Data for Jurubine (Aglycone Portion - Jurubidine) in CDsOD

Position Chemical Shift (6, ppm) Multiplicity

18-H 0.79 s

Table 2: 13C NMR Spectroscopic Data for Jurubine (Aglycone Portion - Jurubidine) in CDsOD

Carbon Chemical Shift (0, ppm)
3 52.0
10 38.2
13 42.3
16 82.6
18 17.2
19 12.9
21 16.1
22 116.0
26 76.1
27 17.6

Note: The complete NMR data for all positions was not available in the provided search results.
The table includes the assigned shifts for key carbons of the Jurubidine aglycone as reported
in the literature.[2]
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Infrared (IR) Spectroscopy

Specific IR spectra for Jurubidine were not found in the search results. However, based on its
chemical structure, the following characteristic absorption bands can be expected. A recent
study mentioned the characterization of Jurubidine derivatives by IR spectroscopy, confirming
the existence of such data.[3][4]

Table 3: Predicted Infrared Absorption Bands for Jurubidine

Functional Group Wavenumber (cm~?) Intensity
N-H stretch (amine) 3500 - 3300 Medium
C-H stretch (alkane) 3000 - 2850 Strong
C-N stretch (amine) 1250 - 1020 Medium
C-O stretch (ether) 1150 - 1085 Strong

Mass Spectrometry (MS)

The exact mass of Jurubidine has been determined to be 415.3450.[1] A study on the
fragmentation pathways of 3-aminospirostane alkaloids, including Jurubidine, provides
insights into its mass spectrometric behavior.[5][6]

Table 4: Mass Spectrometry Data for Jurubidine

Parameter Value
Chemical Formula C27HasNO2
Exact Mass 415.3450

Key Fragmentation Pathways

Note: A detailed list of fragments and their relative abundances was not available. The
fragmentation of spirostane alkaloids is complex and can involve cleavages in the spiroketal

side chain and the steroid nucleus.[3]
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Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data were
not explicitly available in the search results. However, based on general practices for the
analysis of natural products, the following methodologies are typically employed.

NMR Spectroscopy

For the analysis of steroidal alkaloids like Jurubidine, high-field NMR spectrometers (e.g., 500
MHz or higher) are used.[2] Samples are typically dissolved in deuterated solvents such as
methanol-d4 (CD30OD) or chloroform-d (CDCIsz). A combination of 1D (*H, 13C) and 2D (COSY,
HSQC, HMBC) NMR experiments are conducted to achieve unambiguous signal assignments.

Infrared Spectroscopy

IR spectra of solid samples like Jurubidine are often recorded using the KBr pellet method.
The sample is finely ground with potassium bromide and pressed into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used for direct
analysis of the solid sample.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation
technique like UPLC (Ultra-Performance Liquid Chromatography), is the method of choice for
the analysis of complex natural products.[7] Electrospray ionization (ESI) is a common
ionization technique for such molecules. Tandem mass spectrometry (MS/MS) experiments are
performed to induce fragmentation and elucidate the structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis
of Jurubidine from a plant source.
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Caption: General workflow for the isolation and spectroscopic characterization of Jurubidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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